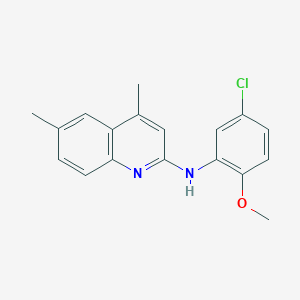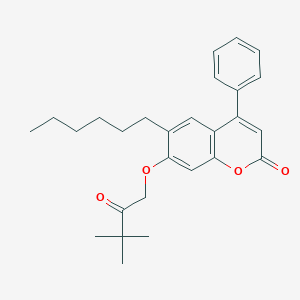![molecular formula C25H28N2O4S B11642080 N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical structure consists of a sulfonamide group attached to an acetamide backbone, with aromatic substituents. The compound’s systematic name reflects its substituents and functional groups, emphasizing its complexity.
Vorbereitungsmethoden
2.1 Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the condensation of 4-methoxybenzenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base. The resulting intermediate undergoes further reactions to introduce the 2,6-dimethylphenyl group.
2.2 Reaction Conditions: The reaction conditions vary depending on the specific synthetic route. Generally, the process requires anhydrous solvents, mild temperatures, and carefully controlled pH. Catalysts or reagents such as triethylamine or pyridine facilitate the reactions.
2.3 Industrial Production: Compound X is industrially synthesized using large-scale processes. These involve optimized conditions to maximize yield and minimize impurities. The pharmaceutical and chemical industries utilize these methods for bulk production.
Analyse Chemischer Reaktionen
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group may yield amines.
Substitution: Substituents on the aromatic rings can be modified through electrophilic or nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids or bases for substitution reactions.
Major products from these reactions include derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications across various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moiety. Researchers explore its role in treating inflammatory diseases.
Chemistry: Its unique structure serves as a scaffold for designing new compounds with specific properties.
Biology: Compound X may interact with cellular receptors or enzymes, affecting biological pathways.
Wirkmechanismus
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or modulation of signaling pathways. Further studies are needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its specific substituents and structural features. Similar compounds include other sulfonamides, acetamides, and aromatic derivatives. none precisely match its combination of substituents and functional groups.
: Reference: Example Reference
Eigenschaften
Molekularformel |
C25H28N2O4S |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-19-8-7-9-20(2)25(19)26-24(28)18-27(17-16-21-10-5-4-6-11-21)32(29,30)23-14-12-22(31-3)13-15-23/h4-15H,16-18H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
LGTYAWBMFGCDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11642003.png)
![3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11642009.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642010.png)
![2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642017.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11642021.png)

![2-Chloro-5-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11642036.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642047.png)

![5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine](/img/structure/B11642062.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide](/img/structure/B11642063.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642068.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)
